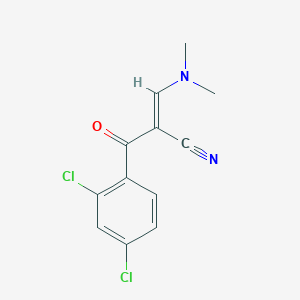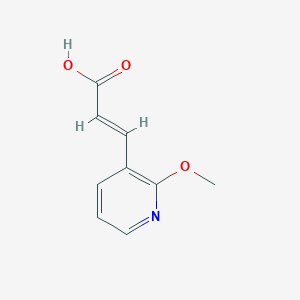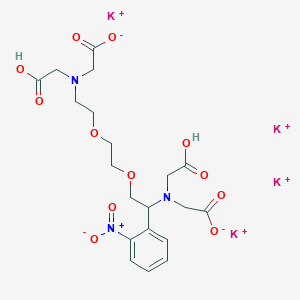![molecular formula C22H25N3O2 B148502 5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 1338365-54-0](/img/structure/B148502.png)
5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile is a complex organic compound with a unique structure that combines an indole derivative with a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common route involves the initial formation of the indole core, followed by functionalization to introduce the cyano and aminopropyl groups. The final step involves esterification with benzoic acid to form the benzoate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the cyano group to an amine, for example.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be explored for its therapeutic potential, particularly in areas such as cancer or neurological disorders.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano and aminopropyl groups could play a role in binding to molecular targets, while the benzoate ester might influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Known for its antioxidant properties.
Uniqueness
5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Its indole core is a common motif in many bioactive compounds, while the cyano and aminopropyl groups offer additional sites for chemical modification and interaction with biological targets.
Propiedades
IUPAC Name |
3-[5-(2-aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16(24)12-17-13-19-8-10-25(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14,16H,5,8-12,24H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIYQPPDQNLNDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)










![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
